

GALA Peptide: A Technical Guide to Discovery, Design, and Application in Drug Delivery

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Compound Name: GALA

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Abstract

The **GALA** peptide is a synthetic, 30-amino acid amphipathic peptide designed to mimic the fusogenic domains of viral proteins. Its sequence, rich in glutamic acid, alanine, and leucine, confers a remarkable pH-sensitive conformational flexibility. At physiological pH, **GALA** exists as a soluble random coil. However, in the acidic environment of the endosome (pH 5.0-6.5), it undergoes a structural transition to an α -helix. This transformation is pivotal to its function: the amphipathic helix inserts into the endosomal membrane, inducing pore formation and membrane fusion, ultimately facilitating the release of entrapped therapeutic agents into the cytoplasm. This unique property has positioned **GALA** as a powerful tool in drug and gene delivery, surmounting the critical barrier of endosomal escape. This guide provides an in-depth overview of the discovery, design principles, mechanism of action, and key experimental protocols associated with the **GALA** peptide.

Discovery and Design Principles

Genesis of a pH-Sensitive Fusogenic Peptide

GALA was originally synthesized by Szoka Jr. and colleagues to serve as a model for studying the interaction of viral fusogenic peptides with lipid bilayers.^[1] The design was predicated on the observation that many viral envelope proteins undergo a low-pH-induced conformational

change that exposes a hydrophobic fusion peptide, which then interacts with the host cell's endosomal membrane to mediate viral entry.

Core Design Philosophy

The design of **GALA** was guided by several key principles aimed at creating a peptide with potent, pH-dependent membrane-disrupting capabilities:

- **Amphipathicity:** The peptide was designed to form an amphipathic α -helix at acidic pH, with a hydrophobic face to interact with the lipid bilayer and a hydrophilic face to interact with the aqueous environment.
- **pH-Sensitivity:** The inclusion of multiple glutamic acid residues (Glu) is central to **GALA**'s pH-responsive behavior. At neutral pH, the carboxyl groups of glutamic acid are deprotonated and negatively charged, leading to electrostatic repulsion that favors a random coil conformation.^[2] In the acidic environment of the endosome, these residues become protonated, reducing electrostatic repulsion and allowing the peptide to fold into a more stable α -helical structure.
- **Membrane Insertion and Pore Formation:** The length of the peptide (30 amino acids) was chosen to be sufficient to span a lipid bilayer as an α -helix.^[3] The repeating glutamic acid-alanine-leucine-alanine (EALA) motif forms the core of the peptide, providing the necessary hydrophobicity and helical propensity.^{[2][4]}

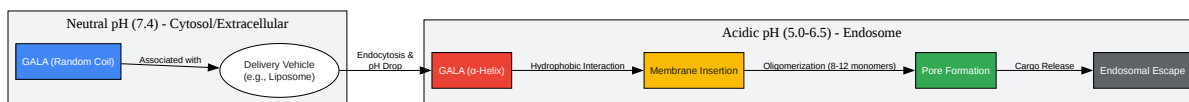
Amino Acid Sequence

The canonical amino acid sequence of the **GALA** peptide is:

WEAALAEALAEALAEHLAEALAEALAA^[5]

Mechanism of Action: A pH-Triggered Cascade

The efficacy of **GALA** as an endosomal escape agent is rooted in a precise, pH-dependent sequence of events. This process can be broken down into several key stages, as illustrated in the workflow below.



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Caption: pH-dependent mechanism of **GALA**-mediated endosomal escape.

Quantitative Data

The activity of the **GALA** peptide has been quantified in numerous studies. The following tables summarize key findings regarding its pH-dependent conformational change and membrane disruption efficiency.

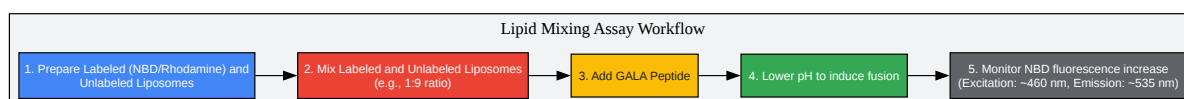
Parameter	Value	Experimental Condition	Reference
pH for α -helix transition	5.0 - 5.7	Circular Dichroism Spectroscopy	[3]
Pore-forming units	8 - 12 monomers	Mathematical Modeling of Leakage Kinetics	[3]
IC50 (uptake inhibition)	~50 μ M	Competition assay with free GALA	[6]
Lipid:Peptide ratio for leakage	~25:1	Surface Plasmon Resonance	[3]

Assay	Time	% Leakage/Fusion	pH	Reference
Vesicle Content Leakage	10 min	~80%	5.0	[5]
Gene Silencing (in vitro)	N/A	82%	N/A	[7][8]
Gene Silencing (in vivo)	N/A	58%	N/A	[7][8]

Experimental Protocols

Membrane Fusion (Lipid Mixing) Assay: NBD-PE/Rhodamine-PE FRET

This assay monitors the fusion of **GALA**-containing liposomes with unlabeled liposomes by measuring the decrease in Förster resonance energy transfer (FRET) between two lipid-conjugated fluorophores, NBD-PE (donor) and Rhodamine-PE (acceptor).



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Caption: Workflow for the NBD/Rhodamine lipid mixing assay.

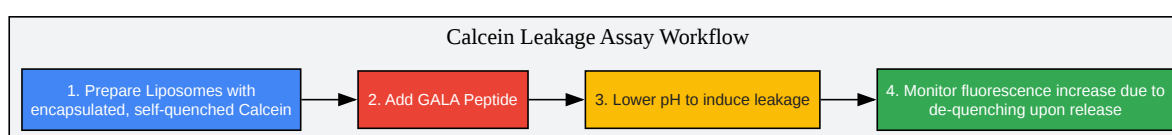
Detailed Methodology:

- Liposome Preparation:
 - Labeled Liposomes: Prepare large unilamellar vesicles (LUVs) containing 0.8 mol% NBD-PE and 0.8 mol% Rhodamine-PE in a suitable lipid composition (e.g., egg phosphatidylcholine).

- Unlabeled Liposomes: Prepare LUVs with the same lipid composition but without the fluorescent probes.
- Mock-fused Liposomes: Prepare LUVs containing 0.08 mol% NBD-PE and 0.08 mol% Rhodamine-PE to represent 100% fusion.[9]
- Assay Procedure:
 - In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio in a suitable buffer (e.g., HEPES, pH 7.4) to a final lipid concentration of 50 μ M.[9]
 - Set the initial fluorescence to 0%.
 - Add **GALA** peptide to the desired concentration.
 - To initiate fusion, lower the pH of the solution to the desired acidic pH (e.g., 5.0) by adding a small volume of a pre-determined amount of acid.
 - Monitor the increase in NBD fluorescence over time at an excitation wavelength of ~460 nm and an emission wavelength of ~535 nm.[9][10]
 - Determine the 100% fluorescence value using the mock-fused liposomes.[9]

Endosomal Escape (Content Leakage) Assay: Calcein Leakage

This assay measures the release of a fluorescent dye, calcein, from liposomes upon **GALA**-mediated membrane disruption.



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